An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but a deeper understanding of the experimental rationale and the implications of these properties in research and development.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery due to its ability to mimic the indole nucleus while offering unique electronic and steric properties.[1] The introduction of a phenyl group at the 5-position of the 1H-indazole core creates a molecule with a specific three-dimensional architecture that has been explored for its potential in developing novel therapeutics, particularly in the realms of oncology and inflammation.[2] Furthermore, its stable and electronically active nature makes it a valuable component in the synthesis of advanced materials like organic semiconductors and dyes.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields, influencing everything from reaction kinetics and purification to formulation and bioavailability.
Molecular Structure and Identification
A foundational aspect of understanding any chemical entity is the unequivocal confirmation of its structure. For 5-Phenyl-1H-indazole, this is achieved through a combination of spectroscopic techniques.
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
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Sample Preparation: A small amount of dry 5-Phenyl-1H-indazole is finely ground using a mortar and pestle. The powdered sample is then packed into a thin-walled capillary tube, which is sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
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Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution in the body. Poor solubility can lead to low bioavailability and hinder formulation development.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol (Shake-Flask Method):
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Sample Preparation: An excess amount of solid 5-Phenyl-1H-indazole is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a period sufficient to reach equilibrium (typically 24-48 hours).
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Phase Separation: The resulting suspension is filtered through a low-binding filter or centrifuged to separate the saturated solution from the excess solid.
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Quantification: The concentration of 5-Phenyl-1H-indazole in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, the pKa determines its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of 5-Phenyl-1H-indazole is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). The ionic strength of the solution is typically kept constant by adding a background electrolyte.
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Titration: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, which can be identified from the inflection point of the curve.
LogP Determination
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. LogP is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Detailed Protocol (Shake-Flask Method):
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Phase Preparation: Equal volumes of n-octanol and water (or an appropriate buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
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Partitioning: A known amount of 5-Phenyl-1H-indazole is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
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Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
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Quantification: The concentration of 5-Phenyl-1H-indazole in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Solid-State Properties: Crystal Structure and Polymorphism
The solid-state properties of a compound can have a profound impact on its stability, solubility, and bioavailability. While specific crystallographic data for 5-Phenyl-1H-indazole was not found in the reviewed literature, the study of its analogs suggests that the indazole scaffold can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which dictate its crystal packing. The potential for polymorphism (the ability of a compound to exist in multiple crystalline forms) should always be considered for drug candidates, as different polymorphs can exhibit different physicochemical properties.
Experimental Approach for Solid-State Characterization:
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Single-Crystal X-ray Diffraction (SCXRD): This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
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Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying crystalline phases and detecting polymorphism. Each crystalline form of a compound will produce a unique PXRD pattern.
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Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and enthalpies of fusion.
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to assess its thermal stability and the presence of solvates.
Conclusion
5-Phenyl-1H-indazole is a molecule with significant potential in both medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its successful application. While some experimental data for the parent compound remains to be definitively established, the provided protocols offer a robust framework for its characterization. The data from related analogs serves as a valuable guide for anticipating its behavior. Future work should focus on obtaining precise experimental values for the melting point, aqueous solubility, pKa, and LogP of 5-Phenyl-1H-indazole, as well as a thorough investigation of its solid-state properties. Such data will be invaluable for advancing the development of new drugs and materials based on this promising scaffold.
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